molecular formula C8H10N2O4 B2628591 Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate CAS No. 312904-87-3

Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate

Cat. No. B2628591
M. Wt: 198.178
InChI Key: YQIWYZDBGDASKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyranone and is commonly found in cigarette smoke, Maillard reaction products, sugar pyrolysis products, and natural extracts . It belongs to the class of pyranone compounds, most of which have a caramel-like aroma .


Synthesis Analysis

The synthesis of this compound involves refluxing a solution of glucose and piperidine in ethanol under an argon atmosphere . Acetic acid is added and the mixture is further heated . The reaction solution is diluted with water and the γ-pyranone is extracted with ethyl acetate . The crude product is purified by column chromatography (silica gel) and high vacuum distillation . Finally, the product is recrystallized from hexane to obtain the title compound .


Physical And Chemical Properties Analysis

The compound has a melting point of 75 - 78°C and a predicted boiling point of 281.1±40.0 °C . Its density is predicted to be 1.482±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is a solid and has a pale yellow to pale beige color . It is moisture sensitive .

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate has been explored in various synthetic pathways leading to novel compounds with potential biological activities. For instance, it has been involved in the synthesis of complex heterocycles, contributing to the development of new molecules with potential pharmacological applications. Studies have demonstrated its utility in generating compounds that exhibit distinct inhibition of the proliferation of some cancer cell lines, highlighting its significance in medicinal chemistry research (Liu et al., 2018).

Antioxidative and Anti-inflammatory Properties

Research has also uncovered the antioxidative and anti-inflammatory potentials of compounds synthesized from ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate. These compounds, derived from natural sources such as marine fungi and seaweeds, exhibit significant antioxidative activities. They have shown to inhibit pro-inflammatory enzymes, suggesting their potential as lead compounds in developing new anti-inflammatory drugs with minimal side effects (Makkar & Chakraborty, 2018).

Antimicrobial Activity

Moreover, derivatives synthesized from ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate have been evaluated for their antimicrobial activities. Studies have shown that these compounds possess the ability to act against a variety of pathogenic bacteria, offering a promising avenue for the development of new antibacterial agents. This is particularly crucial in the current era of increasing antibiotic resistance, where novel antimicrobial substances are in dire need (Asif et al., 2021).

Chemoselective Synthesis

Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate serves as a versatile intermediate in chemoselective synthesis processes. It has been used to produce a wide array of products, from simple heterocycles to complex molecules with multiple biological activities. The chemoselective nature of these syntheses allows for the efficient generation of target molecules, underlining the compound's utility in organic synthesis and drug discovery efforts (Pretto et al., 2019).

Future Directions

As consumers are increasingly concerned about the potential adverse effects of synthetic dyes, this compound is a natural alternative to some synthetic dyes and has been approved as a food coloring agent in several countries .

properties

IUPAC Name

ethyl 2-(2,3-dioxo-1H-pyrazin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-2-14-6(11)5-10-4-3-9-7(12)8(10)13/h3-4H,2,5H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIWYZDBGDASKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CNC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate

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